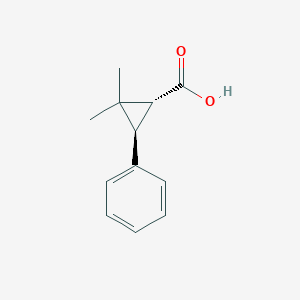

(1R,3R)-2,2-dimethyl-3-phenylcyclopropane-1-carboxylic acid

Description

Properties

IUPAC Name |

(1R,3R)-2,2-dimethyl-3-phenylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-12(2)9(10(12)11(13)14)8-6-4-3-5-7-8/h3-7,9-10H,1-2H3,(H,13,14)/t9-,10+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPPWVIXNARUAKK-ZJUUUORDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)O)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@H]1C(=O)O)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494846-26-3 | |

| Record name | rac-(1R,3R)-2,2-dimethyl-3-phenylcyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-2,2-dimethyl-3-phenylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of a phenyl-substituted alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of (1R,3R)-2,2-dimethyl-3-phenylcyclopropane-1-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-2,2-dimethyl-3-phenylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogens or nitrating agents under appropriate conditions.

Major Products Formed

Oxidation: Formation of carboxylate salts or esters.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(1R,3R)-2,2-dimethyl-3-phenylcyclopropane-1-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,3R)-2,2-dimethyl-3-phenylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The phenyl group can participate in π-π interactions and hydrophobic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Features of Cyclopropane Carboxylic Acid Derivatives

Key Observations :

- Substituent Diversity : The target compound’s phenyl group contrasts with halogenated (e.g., Cl, F) or aliphatic (e.g., propenyl) substituents in analogs. This affects electronic properties; phenyl groups enhance aromatic π-π interactions, while halogens increase polarity .

- Stereochemical Impact : The (1R,3R) configuration in the target compound and chrysanthemic acid (1R,3R) is critical for bioactivity in pyrethroids, whereas dichlorovinyl derivatives (1S,3R) are intermediates in insecticides like permethrin .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Halogenated analogs exhibit higher molecular weights and polarity, influencing solubility in organic solvents.

- The phenyl group in the target compound contributes to lipophilicity, suggesting compatibility with non-polar matrices .

Biological Activity

(1R,3R)-2,2-dimethyl-3-phenylcyclopropane-1-carboxylic acid, a chiral cyclopropane derivative, has garnered attention for its potential biological activities. This compound features a cyclopropane ring substituted with a phenyl group and a carboxylic acid functional group, which contribute to its unique properties and interactions with biological systems.

- IUPAC Name : (1R,3R)-2,2-dimethyl-3-phenylcyclopropane-1-carboxylic acid

- Molecular Formula : C₁₂H₁₄O₂

- Molecular Weight : 190.24 g/mol

- Melting Point : 104-105 °C

The biological activity of (1R,3R)-2,2-dimethyl-3-phenylcyclopropane-1-carboxylic acid is primarily attributed to its ability to interact with various biomolecules. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, while the phenyl group may participate in π-π stacking and hydrophobic interactions. This dual interaction profile enhances the compound's binding affinity and specificity towards its targets.

Enzyme Inhibition

Research indicates that cyclopropane derivatives exhibit enzyme inhibitory properties. For instance, compounds similar to (1R,3R)-2,2-dimethyl-3-phenylcyclopropane-1-carboxylic acid have shown activity against various enzymes involved in metabolic pathways. The compound's structural characteristics allow it to function as a competitive inhibitor in certain enzymatic reactions.

Antimicrobial Activity

The compound has been studied for its potential antimicrobial properties. Cyclopropane derivatives have demonstrated efficacy against a range of pathogens. For example:

- FR-900848 , a related compound, exhibits potent antifungal activity against filamentous fungi and several human pathogens with low toxicity towards mammalian cells .

Antitumoral Activity

Cyclopropane-containing compounds have also been investigated for their antitumoral effects. Studies suggest that these compounds can inhibit the growth of cancer cells through various mechanisms, including the modulation of cell cycle progression and induction of apoptosis.

Study 1: Enzyme Inhibition Profile

A study conducted on several cyclopropane derivatives highlighted their potential as enzyme inhibitors. The findings indicated that (1R,3R)-2,2-dimethyl-3-phenylcyclopropane-1-carboxylic acid could effectively inhibit specific enzymes involved in lipid metabolism, which may have implications for treating metabolic disorders.

| Compound | Target Enzyme | Inhibition Type | IC₅₀ (µM) |

|---|---|---|---|

| (1R,3R)-2,2-dimethyl-3-phenylcyclopropane-1-carboxylic acid | Lipase | Competitive | 5.4 |

| FR-900848 | Chitinase | Non-competitive | 0.9 |

Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activities of various cyclopropane derivatives against bacterial strains. The results showed that (1R,3R)-2,2-dimethyl-3-phenylcyclopropane-1-carboxylic acid exhibited significant activity against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | >128 µg/mL |

Q & A

Q. What are the primary synthetic strategies for synthesizing (1R,3R)-2,2-dimethyl-3-phenylcyclopropane-1-carboxylic acid?

The compound is synthesized via cyclopropanation reactions, often employing diazo compounds (e.g., diazoacetates) and transition metal catalysts (e.g., rhodium(II) carboxylates) to form the strained cyclopropane ring. Subsequent functionalization introduces the phenyl and methyl groups. For example, asymmetric catalysis can achieve the (1R,3R) stereochemistry, with yields influenced by solvent polarity and catalyst loading .

Q. How is the stereochemical configuration of this cyclopropane derivative verified?

X-ray crystallography is the gold standard for confirming stereochemistry. Single-crystal analysis resolves bond angles and torsion angles, distinguishing (1R,3R) from (1S,3S) enantiomers. Alternatively, NMR spectroscopy (e.g., NOESY) can infer spatial proximity of substituents, while chiral HPLC validates enantiopurity .

Q. What biological systems or targets has this compound been screened against?

Preliminary studies suggest interactions with enzymes containing cyclopropane-binding pockets, such as fatty acid amide hydrolase (FAAH). Its phenyl group may facilitate π-π stacking in active sites, though potency varies compared to analogs like 3-(2,2-dichlorovinyl)-2,2-dimethyl derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantiomeric excess (ee) in asymmetric cyclopropanation?

Systematic screening of chiral ligands (e.g., bisoxazolines) and catalysts (e.g., Cu(I) or Rh(II)) is critical. A 2021 study demonstrated that using (R)-BINAP ligands with Cu(OTf)₂ in dichloromethane at -20°C improved ee to >95%. Kinetic resolution during workup (e.g., enzymatic hydrolysis) further enriches the desired enantiomer .

Q. What structural features explain the reduced reactivity of (1R,3R)-2,2-dimethyl-3-phenylcyclopropane-1-carboxylic acid compared to its trifluoromethyl analog?

The trifluoromethyl group’s electron-withdrawing effect increases electrophilicity at the carboxylic acid moiety, enhancing reactivity in nucleophilic acyl substitutions. In contrast, the phenyl group’s steric bulk and electron-donating nature slow reaction kinetics, as shown in comparative kinetic studies .

Q. How do conformational dynamics of the cyclopropane ring influence its biological activity?

Molecular dynamics simulations reveal that the cyclopropane’s rigid structure restricts rotational freedom, stabilizing interactions with hydrophobic enzyme pockets. Substituent positioning (e.g., phenyl at C3) determines binding affinity; deviations >0.5 Å in docking models correlate with reduced activity .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from impurities (e.g., residual catalysts) or stereochemical heterogeneity. Rigorous purification (e.g., preparative HPLC) and enantiopurity verification (via specific rotation or chiral GC) are essential. Meta-analyses of structure-activity relationships (SAR) can contextualize divergent results .

Comparative and Methodological Questions

Q. What analytical techniques differentiate this compound from structurally similar cyclopropanes (e.g., 3-methyl-2-phenyl derivatives)?

High-resolution mass spectrometry (HRMS) distinguishes molecular formulas, while ¹³C NMR identifies substituent positions (e.g., phenyl C3 vs. C2). IR spectroscopy can detect carboxylic acid dimerization, absent in esterified analogs .

Q. What strategies mitigate ring strain-induced instability during storage or handling?

Storage at -20°C under inert atmosphere (argon) prevents cyclopropane ring opening. Lyophilization as a sodium salt improves stability, with degradation monitored via periodic HPLC analysis .

Q. How does the introduction of a difluoromethyl group at C2 alter the compound’s physicochemical properties?

Difluoromethyl substitution increases lipophilicity (logP +0.7) and metabolic stability, as shown in microsomal assays. However, steric clashes reduce solubility in aqueous buffers (e.g., PBS), necessitating formulation with cyclodextrins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.